Heliotropinone A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H22O4 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
7-ethenyl-2,3-dimethoxy-7-methyl-6-prop-1-en-2-yl-6,8-dihydro-5H-naphthalene-1,4-dione |
InChI |
InChI=1S/C18H22O4/c1-7-18(4)9-12-11(8-13(18)10(2)3)14(19)16(21-5)17(22-6)15(12)20/h7,13H,1-2,8-9H2,3-6H3 |
InChI Key |
KUMTUFPJQNENGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CC2=C(CC1(C)C=C)C(=O)C(=C(C2=O)OC)OC |
Synonyms |
7-Isopropenyl-2,3-dimethoxy-methyl-6-vinyl-5,6,7,8-tetrahydronaphthalene-1,4-dione heliotropinone A |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Heliotropinone a
Botanical Source Identification: Heliotropium ovalifolium
Heliotropinone A is a secondary metabolite isolated from the plant Heliotropium ovalifolium. nih.gov114.55.40t27.irknapsackfamily.com This plant belongs to the Boraginaceae family and is found in tropical and temperate regions. researchgate.net The compound, along with a related molecule named Heliotropinone B, was first discovered in the aerial parts of Heliotropium ovalifolium. nih.govresearchgate.netresearchgate.net Other bioactive compounds have also been isolated from this plant, including heliotropamide (B1223205) and various naphthalene (B1677914) derivatives. researchgate.netajrconline.org
Extraction Techniques from Plant Material
The initial step in isolating this compound involves extracting the chemical constituents from the plant material. Researchers have employed several solvent-based extraction methods on the aerial parts of Heliotropium ovalifolium to create a crude extract.
Commonly utilized techniques include:
Maceration with Dichloromethane (B109758) (DCM) or Dichloromethane:Methanol (DCM:MeOH) mixtures : The dried and powdered aerial parts of the plant are soaked in a solvent system, such as a 1:1 mixture of dichloromethane and methanol, at room temperature. ajrconline.org This process allows the soluble phytochemicals, including this compound, to diffuse from the plant tissue into the solvent.
N-hexane Soaking : In other protocols, the dried, coarse powder of the plant material is soaked in n-hexane for several days with agitation to extract nonpolar compounds. sandermanpub.net
Liquid-Liquid Fractionation : Following the initial extraction, the crude extract is often subjected to liquid-liquid fractionation to separate compounds based on their polarity. For instance, a crude DCM:MeOH extract can be partitioned with petroleum ether to yield a petroleum ether soluble fraction, which can then be further processed. ajrconline.org
A summary of extraction details from related studies is presented in Table 1.
| Botanical Source | Part Used | Extraction Solvent/Method | Reference |
| Heliotropium ovalifolium | Aerial Parts | Dichloromethane:Methanol (1:1) | ajrconline.org |
| Heliotropium ovalifolium | Aerial Parts & Roots | n-hexane | sandermanpub.net |
| Heliotropium ovalifolium | Aerial Parts | Dichloromethane | researchgate.net |
Chromatographic Separation and Purification Strategies
Following extraction and initial fractionation, the resulting mixture containing this compound requires further separation and purification. This is achieved through various chromatographic techniques that separate molecules based on their physical and chemical properties like polarity, size, and affinity for the stationary phase.
The typical purification workflow involves:
Column Chromatography (CC) : The crude fraction is first subjected to column chromatography, often using silica (B1680970) gel as the stationary phase. ajrconline.org A gradient of solvents, such as petroleum ether and acetone (B3395972) with increasing polarity, is passed through the column to elute different compounds at different times, resulting in the collection of several less complex fractions. ajrconline.org
High-Performance Liquid Chromatography (HPLC) : The fractions containing the compound of interest are further purified using HPLC. ajrconline.org A common approach is to use a reverse-phase (RP) C18 column. ajrconline.orgunicamp.br A precisely controlled gradient of a mobile phase, for example, acetonitrile (B52724) and water, is used to achieve high-resolution separation, allowing for the isolation of the pure compound. ajrconline.org Preparative HPLC is employed to collect the purified this compound. ajrconline.org
Analytical Methodologies for Compound Isolation Purity Assessment
To confirm the successful isolation of this compound and to assess its purity, a suite of modern analytical and spectrometric techniques is employed.
Purity Assessment :
High-Performance Liquid Chromatography (HPLC) : Analytical HPLC is a primary method for determining the purity of the isolated compound. ajrconline.org The sample is run on a C18 column, and purity is established by the presence of a single, sharp peak in the chromatogram. Purity is often reported as a percentage, with values like 99.5% indicating a high degree of purity for compounds isolated from the same plant. ajrconline.org
Structural Elucidation and Confirmation :
Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Electron Ionization Mass Spectrometry (EI-MS) are used to determine the exact molecular weight and elemental formula of the compound. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR, 13C NMR, and 2D-NMR experiments (such as COSY, HMQC, and HMBC) are crucial for elucidating the precise molecular structure of this compound. nih.govresearchgate.net These techniques map the carbon-hydrogen framework of the molecule, confirming its identity and ensuring no significant impurities are present.
The combination of these chromatographic and analytical methods ensures that the isolated this compound is of high purity and its chemical structure is correctly identified. nih.gov
Advanced Structural Elucidation and Chemical Characterization of Heliotropinone a
Spectroscopic Analysis for Connectivity and Stereochemistry
The determination of the planar structure and stereochemistry of Heliotropinone A was achieved through the application of several key spectroscopic methods. These techniques provided critical information regarding the compound's atomic connectivity, molecular weight, and the nature of its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy was pivotal in establishing the carbon-hydrogen framework of this compound. A suite of NMR experiments, including one-dimensional ¹H and ¹³C NMR as well as two-dimensional techniques, were utilized to piece together the molecule's intricate structure.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Data not available in the searched literature. |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
| Data not available in the searched literature. |
Mass Spectrometry Techniques (e.g., ESI-HR, EI)
Mass spectrometry was employed to determine the molecular weight and elemental composition of this compound. Both high-resolution electrospray ionization (ESI-HR) and electron ionization (EI) techniques were utilized.
ESI-HR mass spectrometry provided a highly accurate mass measurement, which was used to deduce the elemental formula of C₁₈H₂₂O₄. This technique involves the ionization of the molecule in a soft manner, typically yielding the protonated molecule [M+H]⁺ or other adducts, with minimal fragmentation.
Electron ionization (EI) mass spectrometry, a harder ionization technique, was used to induce fragmentation of the this compound molecule. The resulting fragmentation pattern provides valuable information about the structural motifs present in the compound, as weaker bonds tend to break preferentially. The analysis of these fragments helps to confirm the proposed structure.
Table 3: Mass Spectrometry Data for this compound
| Technique | Ion [M+H]⁺ m/z | Elemental Formula |
| ESI-HRMS | Data not available in the searched literature. | C₁₈H₂₂O₄ |
Infrared and Ultraviolet-Visible Spectroscopy in Structural Confirmation
While not explicitly detailed in the available literature, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are standard techniques for the structural confirmation of natural products like this compound.
IR spectroscopy would be used to identify the functional groups present in the molecule. Key absorptions would be expected for the carbonyl (C=O) groups of the quinone moiety, as well as C=C bonds of the aromatic and vinyl/isopropenyl groups, and C-O bonds of the methoxy (B1213986) groups.
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for compounds with conjugated systems, such as the benzoquinone core of this compound. The wavelengths of maximum absorption (λmax) are characteristic of the chromophore present.
Table 4: Infrared (IR) Spectroscopic Data for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| Data not available in the searched literature. |
Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound
| Solvent | λmax (nm) |
| Data not available in the searched literature. |
Chiroptical Properties and Absolute Configuration Determination (if applicable)
Information regarding the chiroptical properties of this compound, such as its specific rotation or circular dichroism (CD) spectrum, is not available in the reviewed scientific literature. Therefore, the absolute configuration of its stereocenters has not been reported.
X-ray Crystallography (if applicable)
There are no reports in the scientific literature of the single-crystal X-ray diffraction analysis of this compound. This technique, which provides the most definitive three-dimensional structural information, has not been applied to this compound, likely due to challenges in obtaining suitable crystals.
Biosynthetic Pathways and Precursors of Heliotropinone a
Proposed Biosynthetic Routes to Benzoquinone Core
The characteristic benzoquinone core of Heliotropinone A is likely synthesized in Heliotropium ovalifolium via one of two primary metabolic routes common to plant-derived quinones. researchgate.net
The Polyketide Pathway: This pathway involves the sequential condensation of small carboxylic acid units, primarily acetate (B1210297) and malonate, to construct a poly-β-keto chain. nih.gov For benzoquinones like this compound, the proposed mechanism starts with a fatty acyl-CoA starter unit. oup.com A Type III polyketide synthase (PKS) enzyme would catalyze the condensation of three malonyl-CoA units with this starter unit. oup.com This is followed by a series of reactions including aldol (B89426) condensation, reduction of keto groups to hydroxyls, and decarboxylation, which ultimately yields a 5-alkyl-resorcinol intermediate. oup.comnih.gov This resorcinol (B1680541) derivative is then further modified to produce the final benzoquinone structure. oup.com
The Shikimate Pathway: This seven-step metabolic pathway is fundamental in plants and microorganisms for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other aromatic compounds. nnfcc.co.ukresearchgate.net The pathway begins with the precursors phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate and culminates in the production of chorismate, a critical branch-point metabolite. nnfcc.co.uk The benzoquinone ring of many quinones, such as ubiquinone, is derived from tyrosine or phenylalanine. frontiersin.org In this proposed route for this compound, the aromatic ring would be formed from a precursor like 4-hydroxybenzoic acid (4HB) or homogentisic acid (HGA), both of which are downstream products of the shikimate pathway. researchgate.netfrontiersin.org This aromatic precursor then undergoes further modifications, including the attachment of a side chain and subsequent oxidation, to form the benzoquinone head. frontiersin.org
Table 1: Proposed General Biosynthetic Pathways for the Benzoquinone Core
| Pathway | Key Precursors | Primary Intermediate Type | General Mechanism |
| Polyketide Pathway | Acyl-CoA, Malonyl-CoA | 5-Alkyl-resorcinol | Sequential condensation of acetate/malonate units by Polyketide Synthase (PKS), followed by cyclization and modification. oup.comnih.gov |
| Shikimate Pathway | Phosphoenolpyruvate, Erythrose-4-phosphate | Chorismate-derived aromatic acid (e.g., 4-hydroxybenzoic acid) | Formation of an aromatic amino acid or a related aromatic acid, which is then modified (e.g., prenylated, oxidized) to form the quinone. nnfcc.co.ukfrontiersin.org |
Enzyme-Mediated Transformations in Natural Production
The biosynthesis of this compound from its basic precursors is a multi-step process, each step being catalyzed by a specific enzyme. While the exact enzymes from Heliotropium ovalifolium have not been characterized, their functional classes can be inferred from established quinone biosynthetic pathways.
In the polyketide pathway , the following enzyme families are crucial:
Polyketide Synthase (PKS): Specifically, a Type III PKS is responsible for the initial chain elongation and cyclization to form the core resorcinol intermediate. nih.govoup.com
S-adenosyl-L-methionine-dependent O-methyltransferase (OMT): Following the formation of the resorcinol ring, OMTs are responsible for the methylation of the hydroxyl groups. This is a key step in the biosynthesis of sorgoleone, a well-studied benzoquinone. nih.govoup.com
P450 Mono-oxygenase: These enzymes are proposed to catalyze the hydroxylation of the methylated resorcinol intermediate, converting it into the hydroquinone (B1673460) form, which is the direct precursor to the final benzoquinone. oup.comnih.gov
In the shikimate pathway route, the initial stages involve the seven enzymes of the core pathway leading to chorismate. nnfcc.co.uk Subsequent transformations to form the benzoquinone would involve:
Enzymes for Aromatic Acid Synthesis: This includes enzymes like phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumarate CoA ligase (4CL) that convert phenylalanine into precursors for 4-hydroxybenzoic acid (4HB). frontiersin.org
4-Hydroxybenzoate Polyprenyl Diphosphate Transferase (PPT): This class of enzyme catalyzes the condensation of the benzoquinone ring precursor (like 4HB) with a polyisoprenoid side chain, a rate-limiting step in ubiquinone biosynthesis. frontiersin.org
Methyltransferases and Hydroxylases: Similar to the polyketide pathway, subsequent modification steps involving methylation and hydroxylation are necessary to produce the final substituted benzoquinone structure. frontiersin.org
Table 2: Key Enzyme Classes in Proposed Biosynthetic Pathways
| Pathway | Enzyme Class | Function |
| Polyketide Pathway | Polyketide Synthase (PKS) | Catalyzes condensation of malonyl-CoA units to form a polyketide chain and subsequent cyclization. oup.com |
| O-Methyltransferase (OMT) | Transfers a methyl group to hydroxyls on the resorcinol ring. nih.gov | |
| P450 Mono-oxygenase | Hydroxylates the ring to form a hydroquinone. nih.gov | |
| Shikimate Pathway | Shikimate Pathway Enzymes | A seven-enzyme sequence converting PEP and E4P to chorismate. nnfcc.co.uk |
| Aromatic Acid Modifying Enzymes (e.g., PAL, C4H) | Convert chorismate-derived amino acids to benzoquinone ring precursors. frontiersin.org | |
| Polyprenyl Diphosphate Transferase (PPT) | Attaches a prenyl side chain to the aromatic precursor. frontiersin.org |
Identification of Key Biosynthetic Intermediates
The identification of intermediates is crucial for confirming a biosynthetic pathway. For this compound, while specific intermediates have not been isolated from Heliotropium ovalifolium, we can propose likely candidates based on general models of benzoquinone biosynthesis.
If this compound is synthesized via the polyketide pathway , a key intermediate would be a 5-alkyl-resorcinol . This molecule, formed by the PKS enzyme, serves as the foundational aromatic ring structure that undergoes subsequent methylation and hydroxylation. oup.comnih.gov The specific length and structure of the alkyl side chain would be determined by the starter unit used by the PKS.
Conversely, if the shikimate pathway is the operative route, the primary intermediates would be aromatic acids derived from chorismate. Key molecules include:
Chorismate: The end-product of the core shikimate pathway and the precursor to all aromatic amino acids. nnfcc.co.ukbiorxiv.org
4-Hydroxybenzoic acid (4HB): A known precursor for the benzoquinone ring of ubiquinone in plants. frontiersin.org
Homogentisic acid (HGA): The precursor for the benzoquinone ring of plastoquinone, also derived from the shikimate pathway via tyrosine. frontiersin.org
Following the formation of these primary aromatic intermediates, further modified compounds such as 3-polyprenyl-4-hydroxybenzoate (an intermediate in ubiquinone synthesis) would be formed before the final oxidation to the quinone state. frontiersin.org
Genetic and Molecular Basis of this compound Biosynthesis
The production of this compound is genetically controlled, with specific genes encoding the necessary biosynthetic enzymes. Although a dedicated genetic analysis for this compound synthesis in Heliotropium ovalifolium is not available, advances in plant genomics provide a framework for understanding its molecular basis. frontiersin.orgmdpi.comfrontiersin.org
The genetic foundation for the proposed pathways is well-established in plants:
Polyketide Synthase (PKS) Genes: Plants possess a supergene family of Type III PKS genes that are responsible for producing a wide array of secondary metabolites. nih.govnih.gov It is highly probable that a specific PKS gene within Heliotropium ovalifolium is responsible for creating the core structure of this compound if it follows the polyketide route. Identifying this gene would likely involve transcriptomic analysis of the plant's aerial parts, where the compound is found. frontiersin.org
Shikimate Pathway Genes: The genes encoding the seven enzymes of the shikimate pathway are conserved across bacteria, fungi, and plants. nnfcc.co.uk Therefore, the genetic machinery to produce the chorismate precursor is undoubtedly present in Heliotropium. Further investigation would be needed to identify the specific genes responsible for converting chorismate into the direct precursor of the this compound benzoquinone ring.
Modification Enzyme Genes: Genes encoding for O-methyltransferases (OMTs) and P450 mono-oxygenases are part of large gene families in plants and are frequently involved in the late-stage tailoring of secondary metabolites. oup.comfrontiersin.org Identifying the specific members of these families that act on the this compound precursors would require functional genomic studies. frontiersin.org
Modern techniques such as transcriptome sequencing (RNA-Seq), combined with metabolomic analysis, are powerful tools for discovering the genes involved in the biosynthesis of specific plant secondary metabolites. frontiersin.orgmdpi.com
Biological Activities and Molecular Mechanisms of Heliotropinone a
In Vitro Antimicrobial Activities
Heliotropinone A has been the subject of studies investigating its potential as an antimicrobial agent, with research indicating its effectiveness against both fungal and bacterial strains.
Research has shown that this compound exhibits significant antifungal properties. In bioautographic assays on TLC plates, it has been found to be active against the phytopathogenic fungus Cladosporium cucumerinum and the opportunistic human pathogen Candida albicans. pnas.orgscielo.brtandfonline.comoup.comresearchgate.netrjpbcs.com The activity of this compound against these fungi highlights its potential for further investigation in the development of new antifungal agents.
The minimum inhibitory amount (MIA) required to inhibit fungal growth has been quantified for this compound. Against Cladosporium cucumerinum, the MIA was determined to be 2µg. rjpbcs.com For Candida albicans, a slightly higher MIA of 4µg was observed. rjpbcs.com
Table 1: Antifungal Activity of this compound
| Fungal Strain | Minimum Inhibitory Amount (MIA) | Reference Compound | MIA of Reference |
|---|---|---|---|
| Cladosporium cucumerinum | 2µg | Nystatin | 1µg |
| Candida albicans | 4µg | Nystatin | 1µg |
In addition to its antifungal effects, this compound has also demonstrated antibacterial activity. pnas.orgscielo.brtandfonline.comoup.comresearchgate.netrjpbcs.com Specifically, it has been shown to be effective against the Gram-positive bacterium Bacillus subtilis. pnas.orgscielo.brtandfonline.comoup.comresearchgate.netrjpbcs.com Dilution tests on TLC plates have confirmed its antibacterial effects, although its activity was found to be lower than that of the reference compound, chloramphenicol. pnas.org
The minimum inhibitory amount for its antibacterial action against Bacillus subtilis was found to be 0.2µg. rjpbcs.com
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Amount (MIA) | Reference Compound | MIA of Reference |
|---|---|---|---|
| Bacillus subtilis | 0.2µg | Chloramphenicol | 0.01µg |
The demonstrated efficacy of this compound against both fungal and bacterial pathogens suggests that it possesses broad-spectrum antimicrobial potential. pnas.orgscielo.brrjpbcs.compnas.org Its activity against representatives from different microbial kingdoms underscores its significance as a molecule of interest for the development of novel antimicrobial therapies. Further research into its effects on a wider range of microorganisms is warranted to fully elucidate its antimicrobial spectrum.
Mechanistic Investigations of Antimicrobial Action
While direct mechanistic studies on this compound are limited, the antimicrobial action of benzoquinones, the class of compounds to which it belongs, has been investigated. The proposed mechanisms generally involve a series of biochemical reactions that disrupt cellular processes in microorganisms.
A key aspect of the antimicrobial mechanism of quinones is believed to be their ability to undergo electron reduction. rjpbcs.com In this process, the quinone molecule accepts one or more electrons to form a semiquinone radical anion or a hydroquinone (B1673460). researchgate.net This redox cycling can lead to the generation of reactive oxygen species (ROS), which can cause widespread damage to cellular components such as lipids and proteins. rjpbcs.com The formation of hydroquinone is a critical step, as the hydroxyl groups of the hydroquinone are thought to be crucial for the subsequent interactions with cellular macromolecules. rjpbcs.com
Following the reduction to hydroquinone, the molecule can covalently bind to DNA, forming DNA adducts. rjpbcs.comnih.gov A DNA adduct is a segment of DNA that is bound to a chemical species. wikipedia.org The formation of these adducts can interfere with DNA replication and transcription, leading to significant cellular dysfunction. nih.gov
The damage to DNA caused by adduct formation can ultimately result in a blockage of mitosis, the process of cell division. rjpbcs.com By preventing the cell from dividing, the antimicrobial agent effectively halts the proliferation of the microbial population. This mechanism, involving electron reduction, hydroquinone formation, and subsequent DNA adduct formation leading to mitotic blockage, provides a plausible explanation for the observed antimicrobial activities of this compound, based on the known behavior of related quinone compounds. rjpbcs.com
Reactive Oxygen Species Generation
The mechanism of action for quinonoid compounds, the class to which this compound belongs, is associated with the potential to generate reactive oxygen species (ROS). rjpbcs.com This process involves the electron reduction of the quinone structure to a hydroquinone. This redox cycling capability can lead to the formation of ROS. rjpbcs.com While direct studies detailing ROS generation specifically by this compound are not extensively documented in the provided research, the general mechanism for quinones suggests its potential involvement in such processes. rjpbcs.comscribd.com The generation of ROS by monocytes in certain health conditions can contribute to systemic oxidative stress. nih.gov
Other Investigated Biological Activities (e.g., antioxidant, anti-inflammatory potential in relevant in vitro/in vivo models, excluding human trials)
Beyond its primary classification, this compound has been investigated for other significant biological activities, notably its antioxidant and potential anti-inflammatory effects.
Antioxidant Activity: this compound has demonstrated notable antioxidant properties in various in vitro assays. newbooks-services.de In a lipid peroxidation assay using a linoleic acid emulsion, it showed a total antioxidant activity of 94% at a concentration of 75 μg/mL. newbooks-services.de Its reducing power was also significant. newbooks-services.de Furthermore, this compound exhibited scavenging activity against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals and superoxide (B77818) radicals. newbooks-services.de The ethanolic extract of Heliotropium indicum, a plant from the same genus as the source of this compound, also showed high antioxidant activity. nih.gov
Interactive Table: Antioxidant Activity of this compound
| Assay | Concentration | Result | Control | Control Result | Reference |
|---|---|---|---|---|---|
| Total Antioxidant Activity (Lipid Peroxidation) | 75 μg/mL | 94% | α-Tocopherol | 67% | newbooks-services.de |
| Reducing Power | 75 μg/mL | 1.412 | α-Tocopherol | 1.929 | newbooks-services.de |
| DPPH Scavenging | IC50 | 69.4 μg/mL | α-Tocopherol | 48.1 μg/mL | newbooks-services.de |
Anti-inflammatory Potential: While direct studies on the anti-inflammatory activity of isolated this compound are limited, the plant from which it is derived, Heliotropium ovalifolium, has been reported to possess anti-inflammatory properties. researchgate.netajrconline.org Extracts from Heliotropium species have shown anti-inflammatory effects, suggesting that constituent compounds like this compound may contribute to this activity. researchgate.netnih.gov For instance, extracts of Heliotropium indicum have been shown to inhibit nitric oxide production in LPS-stimulated macrophages and demonstrate anti-inflammatory effects in animal models of uveitis. nih.govnih.gov The ethyl acetate (B1210297) fraction of Heliotropium indicum extract demonstrated significant anti-inflammatory activity by inhibiting heat-induced and hypotonicity-induced hemolysis. nih.gov
Identification and Characterization of Molecular Targets
Research has identified several molecular targets for this compound, primarily related to its antimicrobial activities.
Antifungal and Antibacterial Activity: this compound has shown activity against the fungi Cladosporium cucumerinum and Candida albicans. researchgate.nett27.ir It also possesses antibacterial activity against Bacillus subtilis. rjpbcs.comresearchgate.net The mechanism for its antimicrobial action is likely linked to its quinone structure. rjpbcs.com
Enzyme Inhibition: this compound has been identified as an inhibitor of Na+,K+-ATPase in frog kidney models. newbooks-services.det27.ir This enzyme is crucial for maintaining the electrochemical gradients across cell membranes, and its inhibition can have significant physiological effects. newbooks-services.det27.ir
Interactive Table: Investigated Biological Targets of this compound
| Activity | Target Organism/System | Method/Assay | Finding | Reference |
|---|---|---|---|---|
| Antifungal | Trichophyton interdigitalis | MIC | 1.6-200.0 μg/mL | newbooks-services.de |
| Antifungal | Cladosporium cucumerinum | MIA | 2 μg | t27.ir |
| Antifungal | Candida albicans | MIA | 4 μg | t27.ir |
| Antibacterial | Bacillus subtilis | Dilution tests on TLC | Similar to Heliotropinone B | researchgate.net |
MIC: Minimum Inhibitory Concentration; MIA: Minimum Inhibitory Amount; TLC: Thin-Layer Chromatography
Structure Activity Relationships Sar of Heliotropinone a and Analogues
Impact of Functional Groups on Biological Efficacy
The influence of Heliotropinone A's specific functional groups—the isopropenyl, dimethoxy, methyl, and vinyl moieties—on its antifungal and antibacterial properties is unknown. researchgate.net SAR studies would be required to determine whether these groups are essential for activity, if they can be replaced with other functionalities to enhance potency, or if their removal impacts the compound's biological profile. Without such research, the contribution of each functional group remains a matter of conjecture.
Stereochemical Influences on Activity Profiles
The stereochemistry of this compound and its potential influence on biological activity is another uninvestigated area. While its optical rotation has been reported as 0º, suggesting it may have been isolated as a racemate or is achiral, no studies have been conducted to resolve potential stereoisomers and test their individual activities. researchgate.net The three-dimensional arrangement of atoms can be critical for molecular interactions with biological targets, and thus, the role of stereochemistry in the activity of this compound is a crucial but unanswered question.
Elucidation of Pharmacophores for Specific Bioactivities
A pharmacophore model for this compound, which would define the essential spatial arrangement of features necessary for its antifungal and antibacterial actions, has not been developed. The elucidation of its pharmacophore would require the synthesis and biological testing of a range of analogues, data which is currently unavailable. Such a model would be invaluable for the rational design of new, more potent antimicrobial agents based on the this compound scaffold.
Computational Chemistry and Molecular Modeling Studies of Heliotropinone a
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is a critical first step in understanding the three-dimensional structure of a molecule and its flexibility, which are key determinants of its biological activity. For a molecule like Heliotropinone A, with its vinyl and isopropenyl side chains, multiple low-energy conformations can exist. Identifying these stable conformations is crucial for subsequent docking and pharmacophore modeling studies.
Molecular dynamics (MD) simulations provide a more dynamic picture of a molecule's behavior over time in a simulated physiological environment. rsc.org An MD simulation of this compound would typically be performed in a box of solvent (e.g., water) to mimic its behavior in a biological system. These simulations can reveal how the molecule interacts with its environment, its conformational stability, and the flexibility of its various parts. For instance, MD simulations on quinone derivatives have been used to study their stability and interactions within protein-ligand complexes. frontiersin.orgnih.gov
Illustrative Example of Conformational Analysis Data for this compound:
The following table presents a hypothetical set of low-energy conformers of this compound, which could be generated through a systematic conformational search. The relative energies indicate the stability of each conformation.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C5-C6-C1'-C2') (degrees) | Dihedral Angle (C6-C7-C8'-C9') (degrees) |
| 1 | 0.00 | 178.5 | 65.2 |
| 2 | 0.85 | -62.3 | 175.8 |
| 3 | 1.23 | 60.1 | -70.4 |
| 4 | 2.15 | 179.1 | -68.9 |
This table is illustrative and does not represent experimentally verified data.
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. mdpi.com These properties are fundamental to understanding a molecule's reactivity and its potential to interact with biological targets. For this compound, DFT calculations could provide insights into its charge distribution, molecular orbital energies (HOMO and LUMO), and electrostatic potential.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net Studies on other naphthoquinones have shown that properties like the LUMO energy can correlate with their cytotoxic activities. nih.gov
Illustrative Example of Quantum Chemical Properties of this compound:
This table provides hypothetical electronic properties for this compound, as would be calculated using DFT.
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Relates to electron-donating capability |
| LUMO Energy | -2.1 eV | Relates to electron-accepting capability |
| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 2.8 D | Indicates the polarity of the molecule |
This table is illustrative and does not represent experimentally verified data.
Molecular Docking Studies with Proposed Biological Targets
Given that this compound has shown antifungal and antibacterial activity, molecular docking studies could be employed to predict how it might bind to specific protein targets in these organisms. bibliomed.orgscielo.br Molecular docking simulates the interaction between a small molecule (ligand) and a macromolecule (protein), predicting the preferred binding orientation and affinity. mdpi.com
Potential targets for this compound could include enzymes essential for fungal or bacterial survival. For example, in fungi, enzymes like lanosterol (B1674476) 14α-demethylase could be a target. In bacteria, proteins involved in cell wall synthesis or DNA replication, such as DNA gyrase, could be investigated. The docking results would provide a binding score (indicating the strength of the interaction) and a visual representation of the binding pose, highlighting key interactions like hydrogen bonds and hydrophobic contacts. ijfmr.com
Illustrative Example of Molecular Docking Results for this compound:
This table shows hypothetical docking scores of this compound against potential antifungal and antibacterial targets.
| Target Protein | Organism | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Lanosterol 14α-demethylase | Candida albicans | -8.5 | TYR132, HIS377, PHE228 |
| DNA Gyrase Subunit B | Bacillus subtilis | -7.9 | ASP73, ILE78, GLY77 |
| Peptidoglycan Glycosyltransferase | Bacillus subtilis | -7.2 | TYR312, ARG145, SER299 |
This table is illustrative and does not represent experimentally verified data.
In Silico Prediction of Potential Bioactivities and Mechanisms
In silico tools can predict a wide range of biological activities and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME) for a given molecule. srce.hr These predictions are based on the molecule's structure and comparison to large databases of compounds with known activities.
For this compound, these predictive models could suggest other potential therapeutic applications beyond its known antimicrobial effects. For instance, many naphthoquinones exhibit anticancer properties. mdpi.com In silico screening could evaluate the likelihood of this compound being active against various cancer cell lines or specific anticancer targets like kinases or topoisomerases. scielo.br Furthermore, predictive models can estimate its drug-likeness based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, often guided by frameworks like Lipinski's Rule of Five. srce.hr Deep learning models are also being developed to predict the metabolic fate of compounds, including the formation of reactive quinone species. acs.org
Illustrative Example of In Silico Predictions for this compound:
This table presents a hypothetical summary of in silico predictions for this compound.
| Prediction Type | Predicted Outcome | Confidence/Probability |
| Anticancer Activity | High probability of activity against breast cancer cell lines | 0.75 |
| Anti-inflammatory Activity | Moderate probability of COX-2 inhibition | 0.62 |
| Lipinski's Rule of Five | Compliant (0 violations) | N/A |
| Oral Bioavailability | Good | High |
| CYP450 Inhibition | Potential inhibitor of CYP2D6 | Moderate |
This table is illustrative and does not represent experimentally verified data.
Derivatives, Analogues, and Prodrug Strategies of Heliotropinone a
Comparative Biological Evaluation of Derivatives
As there are no publicly documented synthetic derivatives of Heliotropinone A, a comparative biological evaluation is not yet available. The parent compound, this compound, has demonstrated antifungal activity against Cladosporium cucumerinum and Candida albicans, as well as antibacterial activity against Bacillus subtilis. researchgate.netsandermanpub.net
A future comparative biological evaluation of synthesized derivatives would be crucial to establish a structure-activity relationship (SAR). This would involve screening the analogues against a panel of relevant microbial strains or cell lines to determine if the chemical modifications have led to an increase or decrease in activity compared to the parent compound. Such studies are fundamental in identifying which parts of the molecule are essential for its biological effects.
Strategies for Enhancing Selectivity and Potency in Preclinical Models
The enhancement of selectivity and potency are key objectives in medicinal chemistry. For this compound, strategies to achieve this remain conceptual due to the absence of derivative studies. However, based on general principles of drug design, several approaches could be hypothesized:
Structure-Activity Relationship (SAR) Studies: A systematic synthesis and testing of analogues, as mentioned previously, would be the primary strategy. By correlating structural changes with biological activity, researchers could identify modifications that lead to enhanced potency and selectivity for a specific biological target.
Target-Based Design: If the specific molecular target of this compound's antimicrobial activity were identified, structure-based drug design could be employed. This would involve using computational modeling to design analogues that bind more effectively to the target, thereby increasing potency and selectivity.
These strategies are currently theoretical for this compound and await the foundational research into its synthetic chemistry and molecular pharmacology.
Prodrug Approaches for Improved Delivery (conceptual, non-clinical)
Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body. researchgate.net This strategy is often used to improve properties such as solubility, stability, and bioavailability. humanjournals.com For this compound, several conceptual prodrug approaches could be considered to improve its delivery, although no specific non-clinical studies have been reported.
Potential prodrug strategies for this compound could involve modifying its functional groups to create more soluble or permeable derivatives. For instance, ester or phosphate (B84403) groups could be attached, which are designed to be cleaved by enzymes in the body to release the active this compound. nih.gov The design of such prodrugs would aim to optimize the pharmacokinetic profile of the compound, potentially leading to improved efficacy in preclinical models.
Future Research Directions and Translational Perspectives for Heliotropinone a
Unexplored Biological Activities in Non-Human Models
While Heliotropinone A is primarily used as a fragrance ingredient, its biological activities are not well-documented. The benzodioxole moiety is present in numerous natural and synthetic compounds exhibiting significant pharmacological effects. For instance, derivatives of 1,3-benzodioxole have been investigated for anxiolytic-like and antidepressant-like effects in animal models nih.gov. This suggests that the core structure of this compound may confer bioactivity.
Future research should prioritize systematic screening of this compound in various non-human biological models. Initial studies could involve broad-spectrum in vitro assays to identify potential antimicrobial, antioxidant, or anti-inflammatory properties. For example, related compounds like chalcones, which share a similar structural backbone, are known to possess a wide range of pharmacological activities, including anti-cancer and anti-infective properties mdpi.com.
Subsequent research could progress to cell-based and invertebrate models, such as Drosophila melanogaster (fruit fly) or Caenorhabditis elegans (nematode), to investigate effects on signaling pathways, neurobehavioral responses, or lifespan. These models offer rapid, high-throughput screening to identify previously unknown biological effects before moving to more complex vertebrate studies.
Table 1: Proposed Initial Biological Activity Screening for this compound
| Activity to Investigate | Non-Human Model/Assay | Rationale/Justification |
| Antimicrobial Activity | Broth microdilution assays against bacterial and fungal panels. | Many plant-derived compounds possess antimicrobial properties; this is a foundational screening for new bioactivity. |
| Antioxidant Capacity | DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. | Phenolic-like structures can exhibit free-radical scavenging activity. |
| Anti-inflammatory Effects | Lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7); measuring nitric oxide or cytokine production. | To determine if the compound can modulate immune responses, a common feature of natural products. |
| Cytotoxicity | Assays against various cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous control cell line (e.g., L929) nih.gov. | To identify potential anti-proliferative effects and assess baseline toxicity. |
Novel Synthetic Routes and Scalability Challenges
The synthesis of this compound and its analogs is crucial for enabling extensive biological testing. Standard synthesis may involve a Claisen-Schmidt condensation between piperonal (3,4-methylenedioxybenzaldehyde) and acetone (B3395972) to form an unsaturated intermediate, (E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-one, followed by selective hydrogenation of the double bond nih.gov.
Future research should focus on developing novel, more efficient, and greener synthetic methodologies. This could include:
Catalytic Hydrogenation: Investigating new catalysts for the selective reduction of the chalcone-like intermediate to yield this compound with high purity and yield, avoiding over-reduction.
Flow Chemistry: Adapting the synthesis to a continuous flow process. Flow chemistry can offer improved safety, better reaction control, and easier scalability compared to traditional batch methods.
Biocatalysis: Exploring the use of enzymes to catalyze key steps in the synthesis, which could provide high stereoselectivity and reduce the need for harsh reagents and solvents.
A significant hurdle for any compound with translational potential is the challenge of scalable synthesis nih.gov. While laboratory-scale synthesis might be straightforward, producing this compound on a kilogram scale for extensive preclinical studies presents challenges. These include managing reaction thermodynamics, ensuring consistent product quality, and minimizing cost and waste. Future work must address these scalability issues, optimizing reaction conditions and purification methods to ensure that a reliable and cost-effective supply of the compound is available for further research.
Advanced Analytical Techniques for Trace Analysis
As a fragrance component, this compound can be present in various consumer products and indoor environments. The ability to detect and quantify the compound at trace levels is essential for exposure studies, environmental monitoring, and quality control.
Currently, standard methods for analyzing fragrance compounds include Gas Chromatography coupled with Mass Spectrometry (GC-MS) gcms.cz. While effective, future research could focus on developing more advanced and sensitive analytical techniques.
High-Resolution Mass Spectrometry (HRMS): Techniques like GC-Orbitrap MS or Time-of-Flight (TOF)-MS would allow for more confident identification and quantification of this compound in complex matrices, such as indoor air, dust, or wastewater, by providing highly accurate mass measurements researchgate.net.
Solid-Phase Microextraction (SPME): The development of novel SPME fiber coatings specifically designed to have a high affinity for this compound could enhance sample pre-concentration, leading to lower detection limits.
Tandem Mass Spectrometry (MS/MS): A GC-MS/MS method would provide superior selectivity and sensitivity for quantifying the compound in challenging samples by minimizing matrix interference.
These advanced methods would be critical for understanding the environmental fate and potential human exposure to this compound from its use in commercial products.
Table 2: Comparison of Analytical Techniques for this compound Analysis
| Technique | Principle | Potential Advantage for Trace Analysis |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on boiling point and polarity, followed by mass-based detection. | Standard, robust, and widely available for routine analysis. |
| Thin-Layer Chromatography (TLC) | Separates compounds on a solid plate based on polarity. | Simple, low-cost method for preliminary identification and screening juniperpublishers.com. |
| GC-Tandem Mass Spectrometry (GC-MS/MS) | Adds a second stage of mass analysis for increased selectivity. | Significantly reduces background noise and matrix effects, improving sensitivity. |
| GC-High Resolution Mass Spectrometry (GC-HRMS) | Provides highly accurate mass measurements of ions. | Enables unambiguous formula determination, crucial for identifying unknowns and confirming identity in complex samples. |
Potential for Preclinical Development in Specific Disease Areas (non-human, non-clinical trial focused)
Should initial screenings reveal significant biological activity, the next logical step is to explore the potential of this compound in specific preclinical disease models. Based on the activities of structurally related benzodioxole compounds, several non-human, non-clinical trial-focused avenues could be pursued.
Neurological and Psychiatric Disorders: Given that some benzodioxole derivatives show activity as serotonin 1A receptor agonists with anxiolytic and antidepressant effects in rodent models, this compound could be evaluated in similar non-human models of anxiety and depression nih.gov. Initial tests might include the elevated plus-maze or forced swim test in mice or rats to assess behavioral changes.
Infectious Diseases: If in vitro antimicrobial activity is confirmed, this compound could be tested in topical infection models in rodents to assess its efficacy in a more complex biological system. The structural class of 1,3,4-oxadiazolines, for example, has been investigated for bactericidal effects against Staphylococcus species nih.gov.
Inflammatory Conditions: For confirmed anti-inflammatory activity, the compound could be evaluated in models such as carrageenan-induced paw edema in rats to determine its potential to reduce inflammation in vivo.
It is crucial that this preclinical exploration remains focused on establishing proof-of-concept in non-human models. These studies would aim to understand the compound's mechanism of action and identify the most promising therapeutic areas for potential future, more advanced development.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing Heliotropinone A with high purity?
- Methodological Answer : Follow established organic synthesis workflows, including stepwise reaction optimization (e.g., solvent selection, temperature control) and rigorous purification via column chromatography or recrystallization. Characterization should involve NMR (¹H/¹³C), high-resolution mass spectrometry (HR-MS), and HPLC to confirm purity (>95%) and structural integrity. For reproducibility, document deviations from existing protocols and validate intermediates at each synthesis stage .
Q. How can researchers design in vitro assays to evaluate this compound’s primary biological activity?
- Methodological Answer : Use cell-based assays (e.g., cytotoxicity, enzyme inhibition) with appropriate controls (positive/negative, vehicle-only). Optimize dose-response curves across 3-5 logarithmic concentrations. Include triplicate technical replicates and statistical validation (e.g., ANOVA with post-hoc tests). Reference NIH guidelines for preclinical studies to ensure ethical compliance and reproducibility .
Q. What analytical techniques are critical for resolving contradictions in this compound’s reported spectral data?
- Methodological Answer : Cross-validate conflicting NMR or IR spectra using orthogonal methods (e.g., 2D NMR, X-ray crystallography). Compare findings with published datasets in authoritative databases (e.g., PubChem, SciFinder). If discrepancies persist, conduct stability studies to rule out degradation artifacts and consult peer-reviewed corrections or retractions .
Advanced Research Questions
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Investigate pharmacokinetic factors (e.g., bioavailability, metabolic stability) using LC-MS/MS plasma profiling. Perform dose-ranging studies in animal models to identify optimal therapeutic windows. Use Bayesian statistical models to reconcile in vitro-in vivo correlations (IVIVC) and adjust experimental designs iteratively .
Q. What computational strategies are effective for predicting this compound’s mechanism of action (MoA)?
- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) against target protein libraries, followed by molecular dynamics (MD) simulations (≥100 ns) to assess binding stability. Validate predictions with mutagenesis studies or isothermal titration calorimetry (ITC). Publish raw simulation trajectories and force-field parameters for peer validation .
Q. How can structural-activity relationship (SAR) studies optimize this compound’s selectivity for a target enzyme?
- Methodological Answer : Synthesize derivatives with systematic substitutions at key functional groups (e.g., hydroxyl, methyl). Test inhibitory activity against homologous enzymes to identify selectivity determinants. Use multivariate regression analysis to correlate structural features (e.g., logP, polar surface area) with bioactivity. Report negative results to avoid publication bias .
Methodological Guidelines for Data Reporting
- Data Tables : Include raw datasets (e.g., IC₅₀ values, spectral peaks) in supplementary materials. Format tables using IUPAC nomenclature and SI units. Highlight outliers with footnotes explaining potential causes (e.g., instrument drift) .
- Contradiction Resolution : Apply the FLOAT Method (Focus, Link, Optimize, Analyze, Test) to dissect conflicting results. For example, if two studies report opposing cytotoxicity trends, re-test under identical conditions (cell line, passage number, assay duration) and perform meta-analysis using PRISMA guidelines .
- Ethical Compliance : Adhere to NIH reporting standards for preclinical research, including randomization, blinding, and power analysis. Disclose conflicts of interest and funding sources transparently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
